2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide is a fluorinated organic compound The presence of multiple fluorine atoms makes it highly stable and resistant to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the nonane backbone.
Formation of Thiadiazole Ring: Cyclization reaction to form the 1,3,4-thiadiazole ring.
Amidation: Coupling of the fluorinated nonane with the thiadiazole derivative to form the final amide compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and unique properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The thiadiazole ring may also play a role in its biological effects by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with similar stability but different applications.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic Acid: Similar fluorinated structure but lacks the thiadiazole ring.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide is unique due to the presence of both the highly fluorinated nonane backbone and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H5F16N3OS |
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Molecular Weight |
543.23 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide |
InChI |
InChI=1S/C12H5F16N3OS/c1-2-30-31-5(33-2)29-4(32)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)3(13)14/h3H,1H3,(H,29,31,32) |
InChI Key |
AAVUPFITHBSLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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